Cafergot

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

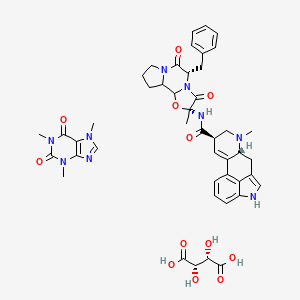

Cafergot is a combination medication primarily used to treat vascular headaches, including migraines and cluster headaches . Ergotamine is an ergot alkaloid that acts as a vasoconstrictor, while caffeine enhances the absorption and effectiveness of ergotamine . This combination is effective in reducing the severity and frequency of migraine attacks.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ergotamine tartrate is synthesized from ergotamine, which is derived from the ergot fungus. The synthesis involves several steps, including the isolation of ergotamine from the fungus, followed by its conversion to ergotamine tartrate through a reaction with tartaric acid . Caffeine is synthesized from xanthine derivatives through methylation reactions.

Industrial Production Methods: In industrial settings, ergotamine tartrate is produced by fermenting the ergot fungus under controlled conditions to maximize yield. The ergotamine is then extracted and purified before being reacted with tartaric acid to form ergotamine tartrate . Caffeine is typically extracted from coffee beans or tea leaves, though synthetic production is also common.

Types of Reactions:

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Ergotamine can participate in substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, chloroform, acetonitrile.

Major Products:

Oxidation Products: Ergotaminine, lumiderivatives.

Substitution Products: Various derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Migraine Treatment

The primary application of Cafergot is in the management of acute migraine attacks. Several studies have demonstrated its effectiveness:

-

Efficacy Studies :

- In a study involving 110 cases, this compound was reported to provide favorable results in 75% of patients with typical migraines .

- A multicenter trial compared this compound with placebo and found it significantly more effective in relieving headache intensity and associated symptoms such as nausea and photophobia .

-

Comparison with Other Treatments :

- A randomized trial showed that sumatriptan was more effective than this compound in reducing headache intensity but noted that this compound had a lower recurrence rate within 48 hours .

- A study indicated that an enhanced formulation (this compound P-B) combined with pentobarbital provided superior relief compared to standard this compound .

Side Effects and Considerations

While this compound is effective, it is associated with side effects such as nausea, vomiting, abdominal cramps, and muscle cramping. Caution is advised in patients with cardiovascular conditions due to the vasoconstrictive properties of ergotamine .

Table 1: Efficacy Comparison of this compound and Other Treatments

| Treatment | % Patients Reporting Relief | Time to Relief (hours) | Recurrence Rate (%) |

|---|---|---|---|

| This compound | 75% | 2 | 44 |

| Sumatriptan | 66% | 1 | 24 |

| This compound P-B | 80% | 1.5 | N/A |

Table 2: Reported Side Effects of this compound

| Side Effect | Incidence (%) |

|---|---|

| Nausea | 30 |

| Vomiting | 25 |

| Abdominal Cramps | 15 |

| Muscle Cramping | 10 |

Case Study 1: Efficacy in Chronic Migraine Sufferers

A retrospective analysis involving 382 patients treated with this compound showed that:

- Complete Relief : Achieved in 250 cases.

- Partial Relief : Noted in 81 cases.

- No Relief : Experienced by 51 patients.

This study highlighted the significant potential of this compound in managing chronic migraine symptoms effectively .

Case Study 2: Comparative Effectiveness

In a double-blind trial comparing this compound to a placebo:

Wirkmechanismus

Ergotamine exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of intracranial blood vessels . This action helps alleviate migraine headaches. Caffeine enhances the absorption of ergotamine and also contributes to vasoconstriction, further aiding in headache relief .

Vergleich Mit ähnlichen Verbindungen

Dihydroergotamine: Another ergot alkaloid used for migraine treatment, but with a different pharmacokinetic profile.

Sumatriptan: A selective serotonin receptor agonist used for acute migraine attacks.

Rizatriptan: Similar to sumatriptan, but with a faster onset of action.

Uniqueness: Cafergot is unique due to its dual mechanism of action, combining the vasoconstrictive properties of ergotamine with the absorption-enhancing effects of caffeine . This combination provides a synergistic effect, making it highly effective for treating migraines and cluster headaches.

Eigenschaften

CAS-Nummer |

69063-86-1 |

|---|---|

Molekularformel |

C45H51N9O12 |

Molekulargewicht |

909.9 g/mol |

IUPAC-Name |

(6aR,9R)-N-[(4R,7S)-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C33H35N5O4.C8H10N4O2.C4H6O6/c1-33(32(41)38-27(14-19-8-4-3-5-9-19)30(40)37-13-7-12-25(37)31(38)42-33)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)36(2)18-21;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h3-6,8-11,15,17,21,25-27,31,34H,7,12-14,16,18H2,1-2H3,(H,35,39);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-,25?,26-,27+,31?,33-;;1-,2-/m1.0/s1 |

InChI-Schlüssel |

DNYHHPGATRPVJR-HKVNKYADSA-N |

SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |

Isomerische SMILES |

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |

Kanonische SMILES |

CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.